molecular formula C18H18N2O3 B2607042 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide CAS No. 1260997-20-3

2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Cat. No. B2607042
CAS RN: 1260997-20-3
M. Wt: 310.353
InChI Key: ITGYJBJVMPBXLD-UHFFFAOYSA-N
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Description

2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide, more commonly known as MMPP, is a compound with a wide range of applications in the scientific and medical research fields. It is a synthetic compound which is used in the synthesis of other compounds, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Optical and Photophysical Properties

The research on derivatives closely related to 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has highlighted their significant optical and photophysical properties. For instance, studies on 3-aryl-2-cyano acrylamide derivatives, which share a structural similarity, revealed that their optical properties, including luminescence and emission peak shifts, are influenced by their distinct stacking modes. This property makes them suitable for applications in optoelectronics and fluorescence-based sensors (Song et al., 2015). Similarly, the introduction of methoxy groups in certain positions has been shown to significantly affect the luminescence quantum yield, offering potential for tailored optical materials (Kim et al., 2021).

Thermal Stability and High-Temperature Resins

Methoxy groups, as part of the molecular structure, have been found to influence the thermal stability and properties of cyanate ester resins derived from renewable resources. Research indicates that these ester resins, by virtue of their composition, exhibit high thermal stability and are promising materials for high-performance applications at elevated temperatures. This insight is vital for the development of sustainable materials with excellent thermal properties (Harvey et al., 2015).

Corrosion Inhibition

The application of acrylamide derivatives, which are structurally related to 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide, has been explored in the field of corrosion inhibition. These compounds have demonstrated effectiveness as corrosion inhibitors for metals in aggressive environments, such as nitric acid solutions. This suggests their potential utility in protective coatings and as additives in industrial processes to extend the lifespan of metal components (Abu-Rayyan et al., 2022).

Cyanation Reactions in Organic Synthesis

The compound's core structural motifs are relevant in the context of cyanation reactions, a key process in organic synthesis. Research into similar compounds has led to the development of efficient methods for C-H bond cyanation, enabling the synthesis of various benzonitriles and nitrile-containing molecules. These methodologies are of significant interest for the synthesis of pharmaceuticals and agrochemicals, demonstrating the broader applicability of such chemical structures in synthetic organic chemistry (Anbarasan et al., 2011).

properties

IUPAC Name

2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-8-6-15(7-9-16)20-18(21)14(12-19)10-13-4-3-5-17(11-13)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGYJBJVMPBXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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